molecular formula C20H18N2O4 B214793 N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide CAS No. 5842-16-0

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

Cat. No. B214793
CAS RN: 5842-16-0
M. Wt: 350.4 g/mol
InChI Key: NMWWAADVEZORRQ-UHFFFAOYSA-N
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Description

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide, also known as MPAF, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPAF is a furan-based compound that has been synthesized using various methods and has been found to exhibit certain biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its antimicrobial activity. This compound has also been found to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit certain biochemical and physiological effects, which makes it a promising compound for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in the field of medicine. Another direction is to study its effects on different types of cancer cells and to investigate its potential use in combination with other anticancer agents. Additionally, further research is needed to determine its safety and efficacy in animal models and in clinical trials.

Synthesis Methods

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-methylphenol with ethyl 2-chloroacetate to form 2-(2-methylphenoxy)acetic acid ethyl ester, which is then reacted with 4-aminophenol to form this compound. Another method involves the reaction of 2-(2-methylphenoxy)acetic acid with 4-nitrophenyl isocyanate to form N-[2-(2-methylphenoxy)acetyl]-4-nitrophenylurea, which is then reduced and cyclized to form this compound.

Scientific Research Applications

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit certain anticancer, antifungal, and antibacterial properties. This compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of fungal and bacterial infections, as it has been found to exhibit antimicrobial activity against certain strains of fungi and bacteria.

properties

CAS RN

5842-16-0

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-5-2-3-6-17(14)26-13-19(23)21-15-8-10-16(11-9-15)22-20(24)18-7-4-12-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

NMWWAADVEZORRQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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